Zolazepam
Overview
Description
Zolazepam is a pyrazolodiazepinone derivative structurally related to benzodiazepine drugs. It is primarily used as an anesthetic in veterinary medicine, often in combination with other drugs such as tiletamine or xylazine . This compound is known for its high potency, being 5-10 times more potent than diazepam .
Mechanism of Action
Target of Action
Zolazepam is a pyrazolodiazepinone derivative that is structurally related to the benzodiazepine drugs . It is typically used in combination with other drugs such as the NMDA antagonist tiletamine or the α2 adrenoceptor agonist xylazine . The primary targets of this compound are the GABA receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This compound binds to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction enhances the effect of the neurotransmitter GABA, leading to an increase in the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
It is known that the drug’s action on gaba receptors leads to an increase in inhibitory neurotransmission, which can result in sedation, hypnosis, and anxiolysis .
Pharmacokinetics
It is known that this compound is both water-soluble and un-ionized at physiological ph, which means that its onset is very fast .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABAergic neurotransmission, leading to increased inhibition within the central nervous system. This results in the drug’s anesthetic and tranquilizing effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the drug’s anesthetic effect can be influenced by the animal’s physiological state and the presence of other drugs . .
Biochemical Analysis
Biochemical Properties
Zolazepam interacts with various enzymes and proteins in the body. It is usually administered in combination with other drugs, which can influence its biochemical interactions
Cellular Effects
This compound has been shown to induce neuronal toxicity and apoptosis in BV-2 microglial cells . It causes apoptosis via phosphorylation of c-Jun N-terminal kinase, increased ratio of Bax to Bcl-2, disruption of mitochondrial membrane potential, activation of caspase-3, and cleavage of poly (ADP-ribose) polymerase .
Molecular Mechanism
It is known to be related to the benzodiazepine class of drugs, which typically exert their effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Temporal Effects in Laboratory Settings
In a study on the physiological and hemato-biochemical changes during Xylazine-Zolazepam + Tiletamine anesthesia in Sloth Bears, physiological and hemato-biochemical changes were recorded at 15, 30, and 60 minutes after immobilization .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, a study on free-roaming cats in Seoul, Korea, found that a combination of tiletamine-zolazepam, ketamine, and xylazine (ZKX) was effective for inducing anesthesia, with the effects varying based on the dosage .
Metabolic Pathways
As a benzodiazepine-related drug, it is likely metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
As a lipophilic compound, it is likely to cross cell membranes easily and distribute throughout the body .
Subcellular Localization
As a small molecule drug, it is likely to be found throughout the cell rather than being localized to a specific subcellular compartment .
Preparation Methods
The synthesis of zolazepam involves several key steps. The primary intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, is prepared through the acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride . This intermediate undergoes methyl amination, followed by acylation with bromoacetyl bromide, conversion to the azidoacetamide derivative, catalytic hydrogenation, and finally cyclization to form the diazepinone structure .
Chemical Reactions Analysis
Zolazepam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Common reagents such as bromoacetyl bromide are used in substitution reactions to introduce new functional groups.
Scientific Research Applications
Zolazepam has several scientific research applications:
Veterinary Medicine: It is widely used as an anesthetic for a variety of animals, including wild animals like gorillas and polar bears.
Pharmacology: Research on this compound helps in understanding the pharmacodynamics and pharmacokinetics of benzodiazepine derivatives.
Comparison with Similar Compounds
Zolazepam is similar to other benzodiazepines such as diazepam, lorazepam, and midazolam. it is unique in its higher potency and rapid onset of action due to its water-solubility and non-ionized state at physiological pH . Other similar compounds include:
Diazepam: Used for its anxiolytic and muscle-relaxing properties.
Lorazepam: Known for its use in treating anxiety and seizures.
Midazolam: Commonly used for sedation and anesthesia.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCFOSHSOWNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185278 | |
Record name | Zolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31352-82-6 | |
Record name | Zolazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zolazepam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11555 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.
A: [, , , , ] Combining this compound with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. This compound mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.
ANone: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce them. Based on its chemical structure, this compound's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.
A: [] this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.
A: [, ] this compound exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that this compound reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.
A: [, , ] Yes, the route of administration can influence the efficacy of this compound. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.
A: [, , ] Yes, as a benzodiazepine, the effects of this compound can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing this compound and reducing its effects.
A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:
- Ferrets []
- Cats [, ]
- Horses [, , , ]
- Dogs [, , , , , ]
- North American river otters []
- Pigs [, , , , ]
- Formosan serows []
- Mice [, ]
- Brown bears [, ]
- Polar bears [, ]
- Fallow deer []
- Gerbils []
- Wood bison []
- African pygmy hedgehogs []
- Crested porcupines []
- Grizzly bears []
A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:
- Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]
- Muscle relaxation: this compound contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]
- Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]
- Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]
- Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]
A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:
- Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]
- Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]
- Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]
- Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]
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